5,12-Dihydroquinoxalino[2,3-b]phenazine
Overview
Description
5,12-Dihydroquinoxalino[2,3-b]phenazine, also known as this compound, is a useful research compound. Its molecular formula is C18H12N4 and its molecular weight is 284.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activities and Mechanisms of Action
Phenazines are recognized for their broad pharmacological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer effects. The investigation of both natural phenazines and synthetic derivatives has been extensive, aiming to develop these compounds into therapeutic agents. The pharmacological activities of phenazines are attributed to their ability to interact with biological systems through various mechanisms of action, offering promising pathways for future drug development (Yan et al., 2021).
Electrochemical Sensors and Biosensors
Phenazine derivatives are also pivotal in the development of electrochemical sensors and biosensors, thanks to their inherent charge transport properties and electrocatalytic effects. The integration of phenazine polymers with carbon nanotubes has led to enhanced performance of sensing devices, benefiting from the synergistic electrical, electrochemical, and mechanical properties of these materials. This combination has been applied in analytical chemistry for detecting various substances, showcasing the adaptability and efficiency of phenazine-based sensors (Barsan et al., 2015).
Biocontrol in Agriculture
In agriculture, phenazine-producing strains have been reviewed for their capability to manage fungal and oomycete plant pathogens, demonstrating comparable or superior efficacy to commercial fungicides. The biocontrol potential of these strains is closely linked to the biosynthesis of phenazines, with phenazine-1-carboxylic acid-producing strains showing the highest biocontrol ability. This opens new avenues for developing efficient strategies using phenazine-producing strains to combat plant diseases (Wang et al., 2021).
Synthetic Strategies and Drug Discovery
The structural diversity and reactivity of phenazine heterocycles have been crucial in drug discovery and synthetic chemistry. Pyrazine and phenazine compounds exhibit significant therapeutic potential, with several agents already in clinical use. The exploration of innovative synthetic methodologies and total synthesis efforts for these compounds has contributed to medicinal chemistry, highlighting the versatility and promise of phenazine heterocycles in medicine (Huigens et al., 2022).
Mechanism of Action
Target of Action
The primary target of 5,12-Dihydroquinoxalino[2,3-b]phenazine (DHQP) is related to its photoluminescent properties . It is considered as the molecular state fluorophores . The compound exhibits the same photoluminescent (PL) properties and behavior as carbon dots (CDs), a type of fluorescent carbon nanomaterial .
Mode of Action
The interaction of DHQP with its targets is primarily through its photoluminescent properties . During the PL emission of CDs, the electron of the molecule state can transfer to CDs . This suggests that DHQP may interact with its targets by transferring electrons during its PL emission .
Result of Action
The primary result of DHQP’s action is its photoluminescent properties . It exhibits the same PL properties and behavior as CDs . These include the peak position and shape of the PL emission and PL excitation, and the emission dependence on pH and solvent polarity .
Action Environment
The action of DHQP is influenced by environmental factors such as pH and solvent polarity . Both DHQP and CDs display close PL lifetime decays, suggesting that the stability and efficacy of DHQP’s action may be influenced by these environmental conditions .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7,12-dihydroquinoxalino[2,3-b]phenazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXSPEWBAZHCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC5=CC=CC=C5N=C4C=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400162 | |
Record name | 5,12-dihydroquinoxalino[2,3-b]phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-47-5 | |
Record name | 5,12-dihydroquinoxalino[2,3-b]phenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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